2-(Azetidin-2-YL)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-(azetidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C7H10N2/c1-2-6(8-4-1)7-3-5-9-7/h1-2,4,7-9H,3,5H2 |
InChI Key |
RTDKGXLFFBXADI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=CN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Azetidinyl Pyrrole Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-(Azetidin-2-yl)-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its connectivity, regiochemistry, and stereochemistry.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure of this compound.
The ¹H NMR spectrum is expected to display distinct signals for the protons of both the azetidine (B1206935) and pyrrole (B145914) rings. The pyrrole ring protons typically appear in the aromatic region, with the α-protons (adjacent to the nitrogen) resonating at a lower field than the β-protons due to the electron-withdrawing nature of the nitrogen atom. The N-H proton of the pyrrole ring will likely appear as a broad singlet. For the azetidine ring, the protons will be in the aliphatic region, and their chemical shifts and multiplicities will be influenced by the ring strain and the substituent. The methine proton at the C2 position of the azetidine ring, being attached to a carbon linked to both a nitrogen and the pyrrole ring, is expected to be deshielded.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic pyrrole ring will resonate in the downfield region typical for sp²-hybridized carbons. The C2 carbon of the pyrrole ring, being attached to the azetidine substituent, will show a distinct chemical shift. The carbons of the saturated azetidine ring will appear in the upfield aliphatic region. The chemical shifts are influenced by the ring strain and the nitrogen atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Pyrrole N-H | 8.0 - 9.0 | - | br s |
| Pyrrole H3 | 6.5 - 6.8 | 115 - 120 | m |
| Pyrrole H4 | 6.0 - 6.3 | 108 - 112 | m |
| Pyrrole H5 | 6.8 - 7.1 | 125 - 130 | m |
| Pyrrole C2 | - | 130 - 135 | - |
| Azetidine C2' | 4.0 - 4.5 | 60 - 65 | t |
| Azetidine H3' | 2.0 - 2.5 | 25 - 30 | m |
| Azetidine H4' | 3.5 - 4.0 | 45 - 50 | m |
| Azetidine N-H | 1.5 - 2.5 | - | br s |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.
Two-Dimensional and Heteronuclear NMR (e.g., ¹H-¹H NOESY, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC) for Regiochemistry and Stereochemistry
Two-dimensional NMR experiments are indispensable for confirming the precise connectivity and spatial arrangement of atoms.
¹H-¹H COSY (Correlation Spectroscopy) would be used to establish the proton-proton coupling networks within the azetidine and pyrrole rings, confirming the connectivity of adjacent protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the azetidine and pyrrole rings. nist.gov Correlations would be expected between the C2' proton of the azetidine ring and the C2 and C3 carbons of the pyrrole ring, confirming the point of attachment. This technique is also vital for assigning quaternary carbons. nih.gov
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help determine the relative stereochemistry at the C2' position of the azetidine ring and the preferred conformation of the molecule by observing through-space interactions between protons on the two rings. nih.gov
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be employed to probe the electronic environment of the nitrogen atoms. nih.gov It would show correlations between protons and the nitrogen atoms over two or three bonds, confirming assignments and providing further structural insights. The characteristic resonances for the azetidine and pyrrole nitrogen atoms would appear at distinct chemical shifts. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorptions include:
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibrations of both the pyrrole and azetidine rings. The pyrrole N-H stretch is typically sharp, while the azetidine N-H may be broader.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring will be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring will give rise to absorptions in the 1400-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for both the azetidine and pyrrole rings will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Pyrrole & Azetidine) | Stretching | 3200 - 3500 | Medium to Strong, Broad |
| C-H (Aromatic, Pyrrole) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic, Azetidine) | Stretching | 2850 - 2960 | Medium |
| C=C (Pyrrole Ring) | Stretching | 1400 - 1600 | Medium to Weak |
| C-N (Pyrrole & Azetidine) | Stretching | 1000 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high precision, confirming the molecular formula C₇H₁₀N₂.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways could include:
Cleavage of the bond between the azetidine and pyrrole rings, leading to the formation of ions corresponding to the individual heterocyclic fragments.
Loss of small neutral molecules from the azetidine ring, such as ethene (C₂H₄), due to ring strain.
Fragmentation of the pyrrole ring itself.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Analysis | Technique | Expected Result | Information Gained |
| Molecular Weight | HRMS (ESI-TOF) | C₇H₁₀N₂ + H⁺ = m/z 123.0917 | Elemental Composition Confirmation |
| Fragmentation | MS/MS | Fragments corresponding to C₄H₄N⁺ (pyrrole) and C₃H₆N⁺ (azetidine) | Structural Connectivity |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's purity and identity.
For this compound (C₇H₁₀N₂), the theoretical elemental composition would be:
Carbon (C): 68.82%
Hydrogen (H): 8.25%
Nitrogen (N): 22.93%
Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to verify the purity and elemental composition of the synthesized compound.
Interactive Data Table: Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage |
| Carbon | C | 68.82% |
| Hydrogen | H | 8.25% |
| Nitrogen | N | 22.93% |
Derivatization and Chemical Transformations of 2 Azetidin 2 Yl 1h Pyrrole Scaffolds
Functionalization of the Pyrrole (B145914) Moiety
The pyrrole component of the scaffold serves as a key site for introducing molecular diversity through various chemical modifications.
Peripheral Modifications and Substituent Introduction
The pyrrole ring can undergo peripheral editing to introduce a range of substituents, thereby altering the scaffold's properties. researchgate.net One common approach is the Friedel-Crafts reaction, which allows for the introduction of a 2-nitroalkyl moiety onto the pyrrole ring through reaction with nitroalkenes. rsc.org This method provides a direct route to 2-(2-nitroalkyl)pyrroles, which are valuable intermediates for synthesizing bioactive compounds. rsc.org
Another versatile strategy for creating substituted pyrroles is the aza-Wittig reaction. nih.gov A mild, metal-free, one-pot synthesis has been developed that utilizes chromones and phenacyl azides to construct a library of pyrrole building blocks with diverse substitutions. nih.govresearchgate.net This method is characterized by its broad substrate scope, operational simplicity, and high yields. nih.gov These peripheral editing strategies offer powerful tools for accessing novel N-heterocyclic frameworks. researchgate.net
Cross-Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for diversifying the pyrrole scaffold by forming new carbon-carbon bonds. nih.govmdpi.com This reaction typically involves coupling a halogenated pyrrole derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups and can be carried out under mild conditions to produce aryl-substituted pyrroles in moderate to excellent yields. nih.gov For instance, N-alkyl and N-Boc protected bromoindazoles (structurally related N-heterocycles) have been shown to be suitable substrates for Suzuki coupling with pyrrole- and thiophene-boronic acids using Pd(dppf)Cl2 as the catalyst. mdpi.com This methodology has been successfully applied to generate a variety of 2-arylpyridines and other N-heterocycles, demonstrating its broad applicability for scaffold diversification. nih.govscilit.comrsc.org
| Electrophile | Boronic Acid/Ester | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| SEM-protected Bromopyrrole | Aryl boronic acids | Not Specified | Aryl-substituted pyrroles | Moderate to Excellent | nih.gov |
| 5-Bromo-1H-indazoles | 2-Pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(Pyrrol-2-yl)-1H-indazoles | Good | mdpi.com |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | 2-Arylpyridines | 5%–89% | nih.gov |
Functionalization of the Azetidine (B1206935) Moiety
The strained azetidine ring is amenable to a variety of transformations, including stereoselective derivatization and ring-opening or expansion reactions, which provide access to novel and structurally complex molecules. rsc.org
Stereoselective Derivatization Strategies
The development of stereoselective methods for functionalizing the azetidine ring is crucial for its application in medicinal chemistry. uni-muenchen.de Diastereoselective approaches have been established for synthesizing functionalized azetidines, such as the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de This allows for the controlled introduction of substituents at the C2 position.
Furthermore, a robust process for the synthesis of trisubstituted azetidines has been developed from β-amino alcohols, providing access to enantioenriched 2-cyano azetidines. nih.gov The synthesis and diversification of such densely functionalized azetidine ring systems enable access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govfigshare.com These strategies highlight the potential for creating complex, three-dimensional structures from the azetidine core.
Ring-Opening and Expansion Reactions as Synthetic Transformations
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) drives their participation in ring-opening and expansion reactions. rsc.org These transformations convert the four-membered ring into larger, often more complex heterocyclic systems.
One common strategy involves the intramolecular N-alkylation of 2-substituted azetidines to form a bicyclic azetidinium intermediate. nih.govresearchgate.net This strained intermediate can then be opened by various nucleophiles (such as cyanide, azide, or acetate (B1210297) anions) to yield ring-expanded products like pyrrolidines, piperidines, or azepanes. nih.govresearchgate.net The distribution of the resulting five- or seven-membered rings depends on the substitution pattern of the azetidine and the nature of the nucleophile. nih.gov DFT calculations have been used to rationalize the observed regioselectivities for nucleophilic opening. nih.gov
Ring expansion can also be catalyzed by transition metals. For example, a gold(I)-catalyzed ring expansion of 2-azetidinyl ynones has been reported to produce pyrrolin-4-ones. rsc.org Additionally, anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine has been achieved, demonstrating another pathway for transforming the azetidine ring. rsc.org
| Starting Material | Reaction Type | Key Intermediate | Nucleophile/Catalyst | Product(s) | Reference |
|---|---|---|---|---|---|
| Azetidines with 3-hydroxypropyl side chain | Intramolecular N-alkylation & Nucleophilic Opening | 1-Azoniabicyclo[3.2.0]heptane | CN⁻, N₃⁻, AcO⁻ | Pyrrolidines and Azepanes | nih.gov |
| 2-(Haloalkyl)azetidines | Rearrangement | Bicyclic azetidinium intermediates | Various nucleophiles | Disubstituted Pyrrolidines and Piperidines | researchgate.net |
| 2-Azetidinyl ynones | Au(I)-catalyzed expansion | Not specified | Au(I)-phosphine catalyst | Pyrrolin-4-ones | rsc.org |
Late-Stage Diversification Strategies for Azetidinyl Pyrrole Frameworks
Late-stage diversification involves modifying a complex, fully-formed molecular framework in the final steps of a synthetic sequence. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. For azetidinyl pyrrole frameworks, diversification can be achieved by targeting either the N-H of the azetidine, the N-H of the pyrrole, or the C-H bonds on either ring.
Strain-release approaches can be used to functionalize the azetidine ring at a late stage. For example, in situ generated azabicyclobutanes can react with nucleophilic organometallic species to form 3-arylated azetidine intermediates. uni-muenchen.de The resulting free N-H of the azetidine can then be further functionalized through single-pot methods like Buchwald-Hartwig couplings or SNAr reactions to introduce N-aryl groups. uni-muenchen.de
A diversity-oriented synthesis (DOS) strategy allows for the construction of a wide array of heterocyclic frameworks from a common precursor. nih.gov This approach, which can be reagent-controlled, enables the generation of multiple distinct ring systems that are amenable to further elaboration. nih.gov By applying peripheral and skeletal editing techniques researchgate.net and cross-coupling reactions nih.gov at later stages, a broad chemical space can be explored from a single azetidinyl pyrrole core structure, facilitating the development of libraries for probe and drug discovery. nih.gov
Computational and Theoretical Investigations of Azetidinyl Pyrrole Systems
Quantum Chemical Studies
Quantum chemical methods delve into the electronic structure of molecules to explain their stability, reactivity, and spectroscopic properties. These in silico techniques are crucial for building a fundamental understanding of novel chemical entities.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For systems containing pyrrole (B145914) and azetidine (B1206935) rings, DFT calculations can elucidate electron distribution, orbital energies, and reactivity descriptors.
Studies on various pyrrole derivatives demonstrate that DFT is effective in calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For instance, theoretical investigations on pyrrole tosylhydrazones used DFT to identify reactive sites for nucleophilic attack, predicting where chemical reactions are most likely to occur researchgate.net. Similarly, DFT has been employed to study the reactivity of pyrrole-2,3-diones, determining that they act as electrophiles in cycloaddition reactions mdpi.com.
The application of DFT extends to understanding how substituents on the pyrrole or azetidine rings can tune the electronic properties of the entire molecule. This predictive power is invaluable for designing molecules with specific electronic characteristics for use in materials science or as therapeutic agents mdpi.commdpi.com.
Table 1: Representative Applications of DFT in Analyzing Pyrrole and Azetidine Derivatives
| Studied System | DFT Functional/Basis Set | Key Findings |
| Pyrrole-2,3-diones | B2PLYP-D3/ma-def2-TZVPP | Act as electrophiles; reaction proceeds via a one-step, asynchronous mechanism mdpi.com. |
| Pyrrole Tosylhydrazones | Not Specified | Identified C6, C13, and C15 as the most reactive sites for nucleophilic attack researchgate.net. |
| Pyrrolo[1,2-a]quinoline Derivatives | Not Specified | Correlated DFT-derived chemical reactivity descriptors with biological activity mdpi.com. |
| Acylpyrrolylacetylenes | B2PLYP-D3/6-311++G**//B3LYP/6-31+G* | Examined reaction mechanisms with 1-pyrrolines nih.gov. |
This table is illustrative and compiles data from studies on related derivative compounds.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to interact with biological targets. The strained, four-membered azetidine ring introduces unique conformational constraints and possibilities.
Computational studies on azetidine derivatives show that the ring can adopt a "puckered" conformation. The specific pucker can be influenced by substituents and the electronic environment researchgate.net. For example, the introduction of a fluorine atom can significantly alter the preferred conformation of the azetidine ring researchgate.net. Structural analysis of cyclic peptides containing an azetidine ring indicates that this small ring encourages an all-trans conformation, which is typically less stable in other contexts nih.gov.
The potential energy landscape provides a comprehensive map of all possible conformations of a molecule and their corresponding energies nih.govnih.gov. By mapping this landscape, researchers can identify low-energy, stable conformations as well as the energy barriers between them nih.gov. This information is crucial for understanding molecular flexibility and how a molecule like 2-(azetidin-2-yl)-1H-pyrrole might adapt its shape to fit into a protein's binding site frontiersin.org. Disconnectivity graphs are often used to visualize these complex landscapes, showing the relationships between different local energy minima researchgate.net.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for tracing the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and outcome of a synthetic route.
For pyrrole synthesis, computational studies have been used to support proposed mechanisms for various annulation and cycloaddition reactions nih.gov. For example, models have helped explain the intramolecular cyclization pathways in iodine-mediated pyrrole synthesis nih.gov. DFT calculations have been instrumental in studying the 1,3-dipolar cycloaddition reactions of pyrrole-2,3-diones, confirming a one-step mechanism and identifying the formation of key chemical bonds during the reaction mdpi.com. Similarly, the pyrolysis and combustion chemistry of pyrrole has been investigated through kinetic modeling, which relies on theoretical calculations of reaction pathways nih.govacs.org. These computational approaches provide insights that are often difficult to obtain through experimental means alone.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques focused on simulating the interaction between a small molecule (a ligand) and a large biological molecule, such as a protein or enzyme (a receptor). These methods are central to modern drug discovery.
Prediction of Ligand-Target Interactions (e.g., with specific enzymes or receptors)
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding energy or docking score. This technique has been widely applied to libraries of pyrrole and azetidine derivatives to identify potential drug candidates.
For example, docking studies have been used to rationalize the antimycobacterial activity of pyrrole-2-carbohydrazide derivatives by modeling their interaction with the enoyl-acyl carrier protein reductase (ENR) enzyme, a key target in Mycobacterium tuberculosis vlifesciences.com. Other studies have successfully docked pyrrolyl pyrazole (B372694) derivatives into the same enzyme, revealing that carbonyl and pyrazole groups are significant for binding iajpr.com. Pyrrole derivatives have also been docked against various breast cancer targets, including HER2, Erα, and Aromatase, to predict their potential as anticancer agents nih.gov. These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex nih.gov.
Table 2: Examples of Molecular Docking Studies on Pyrrole and Azetidine Derivatives
| Compound Class | Protein Target | Key Findings |
| Pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase (ENR) | Rationalized possible interactions to explain antimycobacterial activity vlifesciences.com. |
| Pyrrolyl pyrazole derivatives | Enoyl-acyl carrier protein reductase (ENR) | Carbonyl and pyrazole moieties were found to be important for receptor binding iajpr.com. |
| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans pathogenic proteins (e.g., SAP3) | Predicted potential binding affinity and inhibitory action against fungal targets mdpi.com. |
| Spirocyclic azetidines | Deazaflavin-dependent nitroreductase (Ddn) | Induced fit docking predicted binding poses, explaining antimycobacterial activity mdpi.com. |
| Pyrrole-fused pyrimidines | InhA enzyme | Molecular dynamics simulations analyzed the stability of protein-ligand complexes researchgate.net. |
This table is illustrative and compiles data from studies on related derivative compounds.
Structure-Based Design Principles for Azetidinyl Pyrroles
Structure-based drug design uses high-resolution structural information of biological targets to guide the design of potent and selective inhibitors. By understanding the specific interactions between a ligand and its target, medicinal chemists can modify the ligand's structure to improve its binding affinity and pharmacological properties.
This approach has been successfully used to develop novel pyrrole inhibitors of MEK kinase, where molecular modeling guided the optimization of the series nih.govresearchgate.net. The knowledge gained from docking studies and the analysis of ligand-protein crystal structures allows for the establishment of a structure-activity relationship (SAR). SAR studies on pyrrole-based inhibitors have shown that the introduction of certain electron-donating or -withdrawing groups can significantly affect biological activity nih.gov. For thiazolidine-2,4-dione derivatives, a related heterocyclic system, structure-based SAR has served as a benchmark for designing new ligands with improved binding interactions for various protein targets nih.gov.
The principles derived from these studies can be applied to the this compound scaffold. For instance, the azetidine ring could be used to orient substituents into a specific pocket of an enzyme active site, while the pyrrole ring could engage in crucial π-stacking or hydrogen bonding interactions. Computational analysis helps prioritize which modifications are most likely to enhance target affinity, thereby streamlining the drug discovery process.
In Silico Predictions of Molecular Properties and Reactivity
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific in silico studies focused on the molecular properties and reactivity of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the characteristics of novel chemical entities, dedicated research on this particular heterocyclic system appears to be limited.
Theoretical investigations are crucial for understanding the fundamental aspects of a molecule's behavior. Such studies typically provide insights into electronic structure, molecular geometry, and reactivity, which are essential for predicting how a compound will behave in various chemical environments. For azetidinyl pyrrole systems, computational analysis could elucidate key parameters that govern their stability and potential for chemical transformations.
In related fields, DFT-based calculations have been applied to other azetidine-containing compounds to explore their mechanistic pathways and reactivity. For instance, studies on azetidinyl oxadiazoles (B1248032) have utilized computational approaches to investigate their reactions with biological nucleophiles, calculating energetic barriers for proposed mechanisms. nih.gov These types of analyses provide a framework for how the reactivity of the azetidine ring can be computationally probed.
Generally, in silico predictions for a molecule like this compound would involve the calculation of a range of molecular descriptors. These would likely include assessments of the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its electronic behavior, as well as the generation of electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack.
Although no specific data tables for this compound can be presented due to the lack of targeted research, the following tables illustrate the types of data that would be generated from such computational studies, based on standard practices in the field for similar heterocyclic compounds.
Table 1: Predicted Molecular Properties (Hypothetical) This table is a template illustrating the types of properties that would be calculated. The values are not based on actual computational data for the specified compound.
| Molecular Property | Predicted Value |
|---|---|
| Molecular Weight | e.g., 122.16 g/mol |
| Dipole Moment | e.g., 2.5 D |
| Polarizability | e.g., 15.0 ų |
| Surface Area | e.g., 150 Ų |
Table 2: Predicted Quantum Chemical Descriptors (Hypothetical) This table is a template showing typical quantum chemical descriptors derived from DFT calculations. The values are for illustrative purposes only.
| Descriptor | Predicted Value (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | e.g., -6.2 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital) | e.g., 0.5 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 6.7 eV |
| Ionization Potential | e.g., 6.2 eV |
Without dedicated computational studies on this compound, a detailed and scientifically accurate discussion of its specific molecular properties and reactivity from a theoretical standpoint is not possible at this time. Future research in this area would be invaluable for building a comprehensive profile of this compound.
Biological Relevance and Research Applications of Azetidinyl Pyrrole Scaffolds Mechanistic and Design Focus
Design Principles for Modulating Biological Interactions
The design of biologically active molecules based on the azetidinyl pyrrole (B145914) scaffold leverages the distinct chemical properties of each heterocyclic subunit. The azetidine (B1206935) ring, a four-membered saturated heterocycle, introduces conformational rigidity and a defined three-dimensional geometry into a molecule. nih.gov This is a desirable trait in drug design, as pre-organizing a molecule into a bioactive conformation can enhance binding affinity for a biological target and improve selectivity. The strained nature of the azetidine ring can also be exploited in the design of covalent probes, where ring-opening by a nucleophilic residue on a target protein can occur. nih.gov
The pyrrole ring is a five-membered aromatic heterocycle that is a common feature in numerous natural products and approved drugs. nih.gov Its aromaticity allows for π-π stacking interactions with aromatic residues in protein binding sites. The nitrogen atom of the pyrrole can act as a hydrogen bond donor, while the ring itself provides a scaffold for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a target. nih.gov By combining these two motifs, medicinal chemists can design molecules that explore chemical space in three dimensions while presenting key pharmacophoric features for molecular recognition.
Exploration of Specific Biological Targets and Pathways
The unique structural and electronic properties of azetidinyl pyrrole scaffolds have led to their exploration as modulators of various enzymes and receptors.
Enzyme Inhibition Studies (e.g., P. falciparum DHODH, MAO-B, AChE, various kinases)
Azetidine- and pyrrole-containing compounds have been investigated as inhibitors for a wide range of enzymes critical to disease pathways.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): PfDHODH is a crucial enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite, making it a key drug target. nih.govacs.org While not a pyrrole, the closely related azetidine-2-carbonitrile (B3153824) scaffold has yielded potent and selective inhibitors of PfDHODH. nih.govharvard.edu An optimized compound, BRD9185, demonstrated an IC₅₀ of 0.012 µM against the parasite enzyme while showing no significant inhibition of the human orthologue (IC₅₀ > 50 µM). acs.orgresearchgate.net This highlights the potential of the azetidine moiety to confer high potency and selectivity.
Monoamine Oxidase B (MAO-B): MAO enzymes are important in the metabolism of neurotransmitters, and selective MAO-B inhibitors are used in the treatment of Parkinson's disease. mdpi.commdpi.com Studies on pyrrole derivatives have identified compounds with high selectivity for MAO-B. nih.gov For example, N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine was found to be a highly selective MAO-B inhibitor. nih.gov Molecular modeling suggests that the selectivity arises from the pyrrole derivative's ability to fit into an aromatic cage in the MAO-B binding pocket, forming favorable charge-transfer interactions. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Cholinesterase inhibitors are used to treat Alzheimer's disease. researchgate.net Research has shown that the 1,3-diaryl-pyrrole skeleton can serve as a scaffold for selective BChE inhibitors. researchgate.net Certain derivatives showed high selectivity for BChE over AChE, with IC₅₀ values in the low micromolar range, comparable to the approved drug donepezil. researchgate.net Kinetic studies revealed a mixed competitive inhibition mode, suggesting the compounds interact with both the active site and peripheral sites of the enzyme. researchgate.net
Various Kinases: Protein kinases are central to cell signaling pathways and are major targets in cancer therapy. cancertreatmentjournal.com The pyrrole indolin-2-one scaffold is the basis for several approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases including VEGFRs and PDGFRs. cancertreatmentjournal.com Similarly, pyrrolizine derivatives, which contain a fused pyrrole ring system, have been developed as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), with some compounds showing inhibitory activity in the nanomolar range. nih.gov
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |
| Azetidine-2-carbonitriles | P. falciparum DHODH | Potent and highly selective inhibition over human DHODH. acs.org | 0.012 µM (for BRD9185) acs.org |
| Pyrrole Derivatives | MAO-B | High selectivity achieved through specific interactions in the binding pocket. nih.gov | Varies by derivative |
| 1,3-Diaryl-pyrroles | BChE | Selective inhibition over AChE, comparable to donepezil. researchgate.net | 1.71 to 5.37 µM researchgate.net |
| Pyrrole Indolin-2-ones | VEGFR, PDGFR | Basis for approved multi-kinase inhibitors like Sunitinib. cancertreatmentjournal.com | Varies by derivative |
| Pyrrolizines | EGFR-TK | Potent inhibition in the nanomolar range. nih.gov | 8.6 nM (for most potent derivative against MCF7) nih.gov |
Receptor Interaction Investigations
The azetidinyl pyrrole framework is also valuable for designing ligands that interact with cellular receptors, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Chemokine Receptor 2 (CCR2): CCR2 is a GPCR involved in inflammatory responses. A series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as potent and selective CCR2 antagonists. nih.gov Structure-activity relationship (SAR) studies established that the azetidine core was critical for activity, and modifications to the aryl group (which can be considered a bioisostere of a pyrrole) allowed for the optimization of potency and selectivity against other receptors. nih.gov The lead compound displayed a good CCR2 binding affinity with an IC₅₀ of 37 nM. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels implicated in various neurological disorders. The compound 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) is a well-known ligand with high affinity for nAChRs. nih.gov Halogenated analogues of this compound have been synthesized to probe receptor binding, with some derivatives showing subnanomolar affinity, with Kᵢ values as low as 11 pM. nih.gov A fluorine-18 (B77423) labeled version, ¹⁸F-nifzetidine, was developed for PET imaging of nAChRs in the brain, demonstrating a binding affinity (Kᵢ) of 0.67 nM. researchgate.net
| Compound Class | Target Receptor | Key Findings | Binding Affinity (IC₅₀ / Kᵢ) |
| 4-Azetidinyl-1-aryl-cyclohexanes | CCR2 | Potent and selective antagonists. nih.gov | 37 nM (IC₅₀) nih.gov |
| Halogenated A-85380 Analogues | nAChRs | Subnanomolar affinity for brain nAChRs. nih.gov | 11 pM to 210 pM (Kᵢ) nih.gov |
| ¹⁸F-nifzetidine | nAChRs | High-affinity antagonist developed for PET imaging. researchgate.net | 0.67 nM (Kᵢ) researchgate.net |
Scaffold Hopping and Bioisosteric Replacement in Heterocycle Design
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemical entities with improved properties. Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to similar biological activity. Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains the original orientation of key binding groups.
The 2-(azetidin-2-yl)-1H-pyrrole framework can be viewed through this lens. For instance, the azetidine ring can be considered a bioisostere of a pyrrolidine (B122466) (proline) or piperidine (B6355638) ring, offering a different conformational profile and vector projection for substituents. This can lead to improved pharmacokinetic properties or novel intellectual property. Similarly, the pyrrole ring can be replaced with other five- or six-membered heterocycles, such as thiazole, furan, or pyridine (B92270), to modulate electronic properties and explore different binding interactions. Ring expansions of azetidine systems have also been described to give substituted pyrroles, representing another route to scaffold diversification. nih.gov
Applications in Chemical Biology Probe Development
A chemical probe is a small molecule used to study and manipulate a biological system. The unique properties of azetidinyl pyrrole scaffolds make them attractive for the development of such tools.
Covalent Probes: The inherent ring strain of azetidine makes it susceptible to nucleophilic attack. This property has been harnessed to develop azetidinyl oxadiazoles (B1248032) as novel cysteine-targeting electrophiles. nih.gov Such compounds can be used as covalent probes to map reactive cysteines across the proteome, helping to identify new drug targets and understand protein function. nih.gov
Fluorescent Probes: Pyrrole-based structures are often fluorescent and their photophysical properties can be tuned by substitution. nih.gov This has led to the development of fluorescent pyrroles as probes for cyclooxygenase-2 (COX-2), allowing for the study of enzyme activity and the screening of inhibitors. nih.gov The incorporation of an azetidine ring can further modify the properties of a fluorophore, sometimes enhancing performance. researchgate.net
Imaging Agents: The high affinity and selectivity of azetidine-based ligands for specific receptors have enabled their development as imaging agents. For example, the fluorine-18 labeled azetidine derivative, ¹⁸F-nifzetidine, was developed as a PET tracer for imaging nicotinic α4β2 receptors in the brain, allowing for the in vivo study of these receptors in neurological diseases. researchgate.net
Influence of Azetidine and Pyrrole Subunits on Molecular Recognition and Pathway Modulation
The combination of azetidine and pyrrole rings provides a powerful platform for influencing molecular recognition and modulating biological pathways. Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. morressier.com
The azetidine subunit contributes a rigid, three-dimensional element. nih.gov Unlike more flexible aliphatic chains or larger rings, the azetidine ring locks substituents into well-defined spatial orientations. This reduction in conformational entropy can lead to a more favorable binding energy upon interaction with a target protein.
The pyrrole subunit provides key interaction points. nih.gov The NH group is a hydrogen bond donor, and the aromatic π-system can engage in stacking interactions. The planarity of the pyrrole ring contrasts with the 3D nature of the azetidine, creating a scaffold with distinct spatial and electronic zones. This combination allows for precise positioning of pharmacophoric groups to match the binding site of a target protein, thereby driving molecular recognition.
This ability to achieve potent and specific molecular recognition is the foundation for pathway modulation. By designing azetidinyl pyrrole derivatives that selectively inhibit a key enzyme (like a kinase) or block a receptor (like a GPCR), it is possible to intervene in and study specific cellular signaling or metabolic pathways. cancertreatmentjournal.comnih.gov The versatility of the scaffold allows for systematic modification and the development of structure-activity relationships, guiding the optimization of compounds that can potently and selectively modulate a desired biological pathway. nih.govmdpi.com
Q & A
Q. Key Parameters :
- Scan rate: 50–200 mV/s to assess reversibility.
- Post-CV characterization: UV-Vis spectroscopy to track electrochromic transitions .
How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Advanced Research Question
DFT methods (e.g., B3LYP/LANL2DZ) calculate:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the pyrrole β-position .
- Charge distribution : Natural bond orbital (NBO) analysis reveals hyperconjugation between azetidine lone pairs and pyrrole π-system, stabilizing the structure .
Validation : Experimental IR and NMR data align with computed vibrational frequencies and chemical shifts, confirming model accuracy .
What are the challenges in synthesizing regiospecifically labeled this compound for mechanistic studies?
Basic Research Question
Isotopic labeling (e.g., ) requires:
- Stepwise functionalization : Introduce labels via Suzuki-Miyaura coupling before azetidine ring formation to avoid scrambling .
- Purification : HPLC with chiral columns separates diastereomers arising from azetidine’s puckered geometry .
Example : -labeled porphyrins synthesized from 2-(methylsulfanyl)-1H-pyrrole demonstrated regiospecific hole transfer in multiporphyrin arrays .
How do steric and electronic effects influence the biological activity of this compound derivatives?
Advanced Research Question
- Steric effects : Bulky azetidine substituents reduce binding affinity to enzyme active sites (e.g., cytochrome P450).
- Electronic effects : Electron-withdrawing groups (e.g., -SOPh) enhance antioxidant activity by stabilizing radical intermediates, as shown in neuroprotection assays against 6-OHDA-induced toxicity .
Q. Methodology :
- MTT assays to quantify cell viability.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress mitigation .
What crystallographic software (e.g., SHELX) is optimal for refining the structure of this compound derivatives?
Basic Research Question
Q. Workflow :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : SHELXD for phase determination.
Refinement : SHELXL with anisotropic displacement parameters .
How can conflicting data on the stability of this compound in solution be systematically addressed?
Advanced Research Question
- Degradation pathways : Monitor via NMR in DMSO-d over 72 hours. Acidic conditions accelerate ring-opening of the azetidine moiety.
- Stabilization : Add antioxidants (e.g., BHT) or store under argon at −20°C to prevent oxidation .
Contradiction Analysis : Discrepancies in reported half-lives may arise from trace metal impurities; use Chelex-treated solvents for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
